

Toxicological Profile and Carcinogenicity of 2,4-Diaminoazobenzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,4-Diaminoazobenzene

Cat. No.: B1211170

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Executive Summary

2,4-Diaminoazobenzene (DAAB), also known as C.I. Solvent Orange 3, is an azo dye that has come under scrutiny for its toxicological and carcinogenic properties. Classified as "Suspected of causing genetic defects" (Muta. 2) and "Harmful if swallowed" (Acute Tox. 4), its safety profile is of significant concern. This technical guide provides a comprehensive overview of the available toxicological data, experimental protocols, and mechanistic insights into the carcinogenicity of **2,4-Diaminoazobenzene**. While data on the parent compound is limited in some areas, substantial evidence from studies on its primary metabolite, 2,4-diaminotoluene (2,4-DAT), indicates a significant carcinogenic risk. This document aims to consolidate the current understanding to inform research and development activities involving this compound.

Chemical and Physical Properties

2,4-Diaminoazobenzene is a reddish-brown crystalline powder.^[1] Its chemical structure and key physical properties are summarized below.

Property	Value	Reference
CAS Number	495-54-5	[1]
Molecular Formula	C ₁₂ H ₁₂ N ₄	[1]
Molecular Weight	212.25 g/mol	[1]
Melting Point	118-118.5 °C	[1]
Water Solubility	Slightly soluble in hot water	[1]
Solubility	Soluble in alcohol, ether, chloroform, benzene	[1]

Toxicological Profile

Acute Toxicity

Quantitative data on the acute toxicity of **2,4-Diaminoazobenzene** is not readily available in the public domain. However, it is classified as "Harmful if swallowed" (Acute Toxicity, oral, Category 4) by the European Chemicals Agency (ECHA).[2] This classification suggests an oral LD₅₀ in the range of 300 to 2000 mg/kg body weight for rats.

Subchronic and Chronic Toxicity

Specific No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) values from repeated dose toxicity studies on **2,4-Diaminoazobenzene** are not well-documented in publicly available literature.

Genotoxicity

2,4-Diaminoazobenzene is classified as "Suspected of causing genetic defects" (Mutagenicity, Category 2).[2] This is supported by in vitro studies.

Ames Test: **2,4-Diaminoazobenzene** has been shown to be mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test) when subjected to metabolic activation.[1] This indicates that its metabolites are the genotoxic species. The compound itself is not directly mutagenic.[1]

Unscheduled DNA Synthesis (UDS): Components of commercial chrysoidine dyes, which include **2,4-diaminoazobenzene**, have been shown to induce unscheduled DNA synthesis in rat hepatocytes, further indicating their potential to cause DNA damage.^[1]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **2,4-Diaminoazobenzene** in Group 3: "Not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals.^[1] However, significant carcinogenic effects have been observed for its major metabolite, 2,4-diaminotoluene (2,4-DAT).

Carcinogenicity of the Metabolite 2,4-Diaminotoluene (2,4-DAT)

The primary concern regarding the carcinogenicity of **2,4-Diaminoazobenzene** stems from its metabolic conversion to 2,4-diaminotoluene, a known animal carcinogen. The National Toxicology Program (NTP) has conducted extensive bioassays on 2,4-DAT.

NTP Carcinogenesis Bioassay of 2,4-Diaminotoluene (CAS No. 95-80-7):

A bioassay of 2,4-diaminotoluene was conducted by administering the chemical in the feed to F344 rats and B6C3F1 mice.^[3]

Experimental Protocol:

- Species and Strain: F344 rats and B6C3F1 mice.
- Administration Route: In feed.
- Dose Levels (Rats): Time-weighted average doses of 79 ppm for low-dose groups and 171-176 ppm for high-dose groups.
- Dose Levels (Mice): 100 or 200 ppm.
- Duration: 79-103 weeks for rats, 101 weeks for mice.

- Group Size: 50 rats of each sex per group, 50 mice of each sex per group. Matched controls consisted of 20 untreated animals of each sex.

Tumor Incidence Data (2,4-DAT):

Species	Sex	Organ	Tumor Type	Control	Low Dose	High Dose
Rat	Male	Liver	Hepatocellular Carcinoma or Neoplastic Nodule	0/20	15/50	19/50
Rat	Female	Liver	Hepatocellular Carcinoma or Neoplastic Nodule	0/20	11/50	28/50
Rat	Female	Mammary Gland	Carcinoma or Adenoma	1/20	38/50	41/50
Mouse	Female	Liver	Hepatocellular Carcinoma	0/19	4/47	11/46

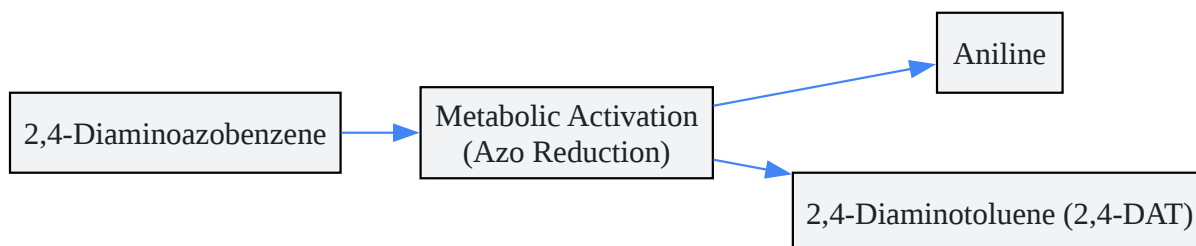
Data extracted from the NTP Technical Report on the Bioassay of 2,4-Diaminotoluene.[3]

These results provide clear evidence of the carcinogenicity of 2,4-diaminotoluene in rodents.[3]

Metabolism and Mechanism of Action

The carcinogenicity of **2,4-Diaminoazobenzene** is intrinsically linked to its metabolic activation. The proposed metabolic pathway involves the reductive cleavage of the azo bond to form

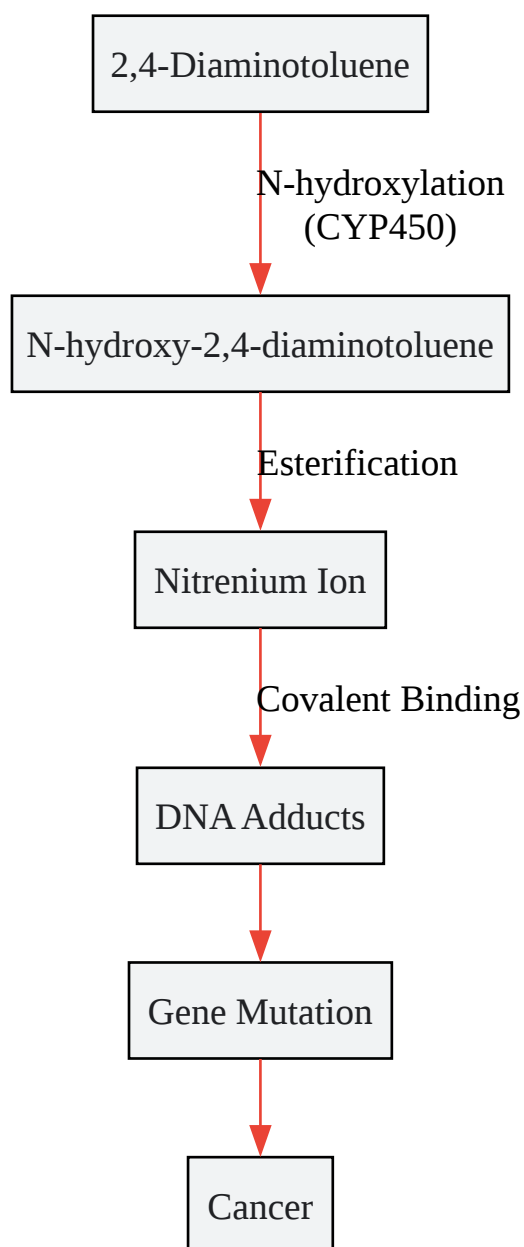
aniline and 2,4-diaminotoluene (2,4-DAT). This reduction can be carried out by intestinal microflora and liver azoreductases.



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Metabolic reduction of **2,4-Diaminoazobenzene**.

Following its formation, 2,4-diaminotoluene undergoes further metabolic activation, primarily through N-hydroxylation by cytochrome P450 enzymes, to form N-hydroxy-2,4-diaminotoluene. This intermediate can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form a highly reactive nitrenium ion. This electrophilic species can then covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.



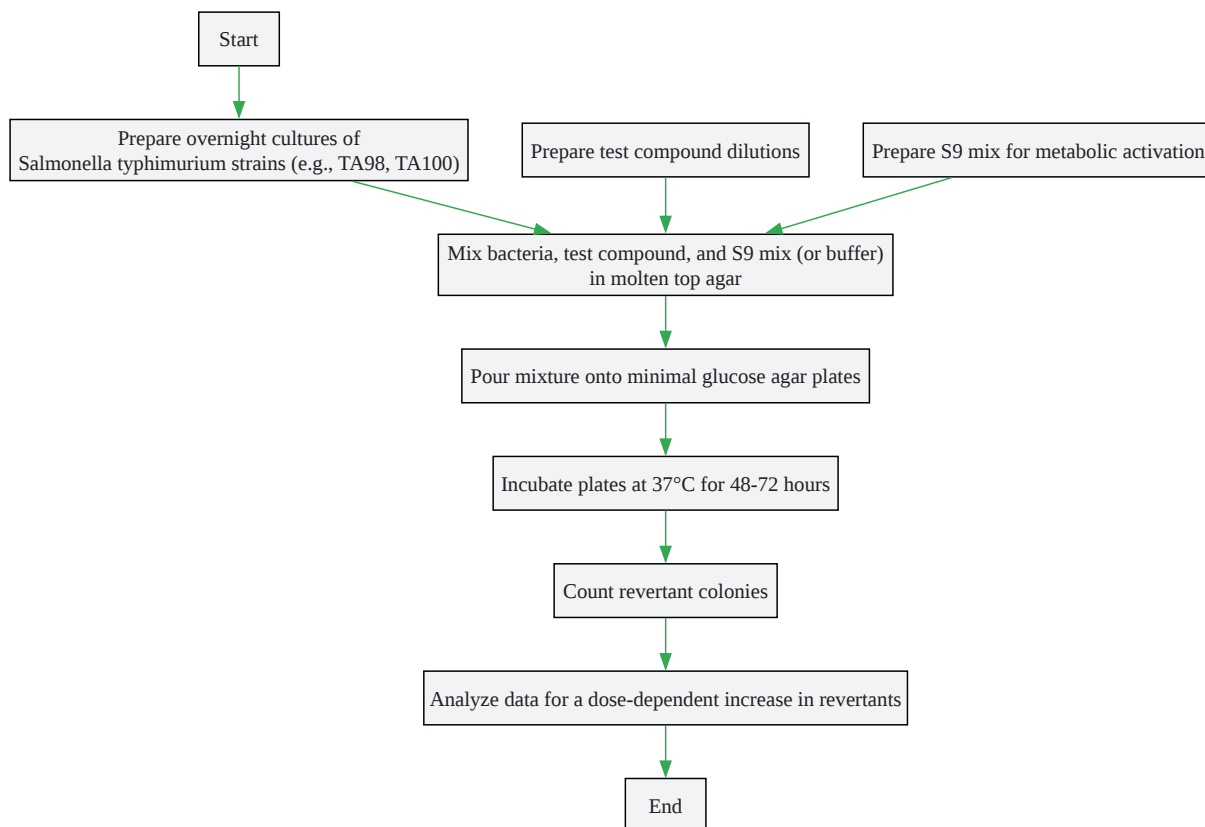
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Proposed mechanism of 2,4-DAT-induced carcinogenicity.

Experimental Protocols

Ames Test (General Protocol)

The following is a generalized protocol for the *Salmonella typhimurium* reverse mutation assay (Ames test) used to assess the mutagenicity of chemicals.



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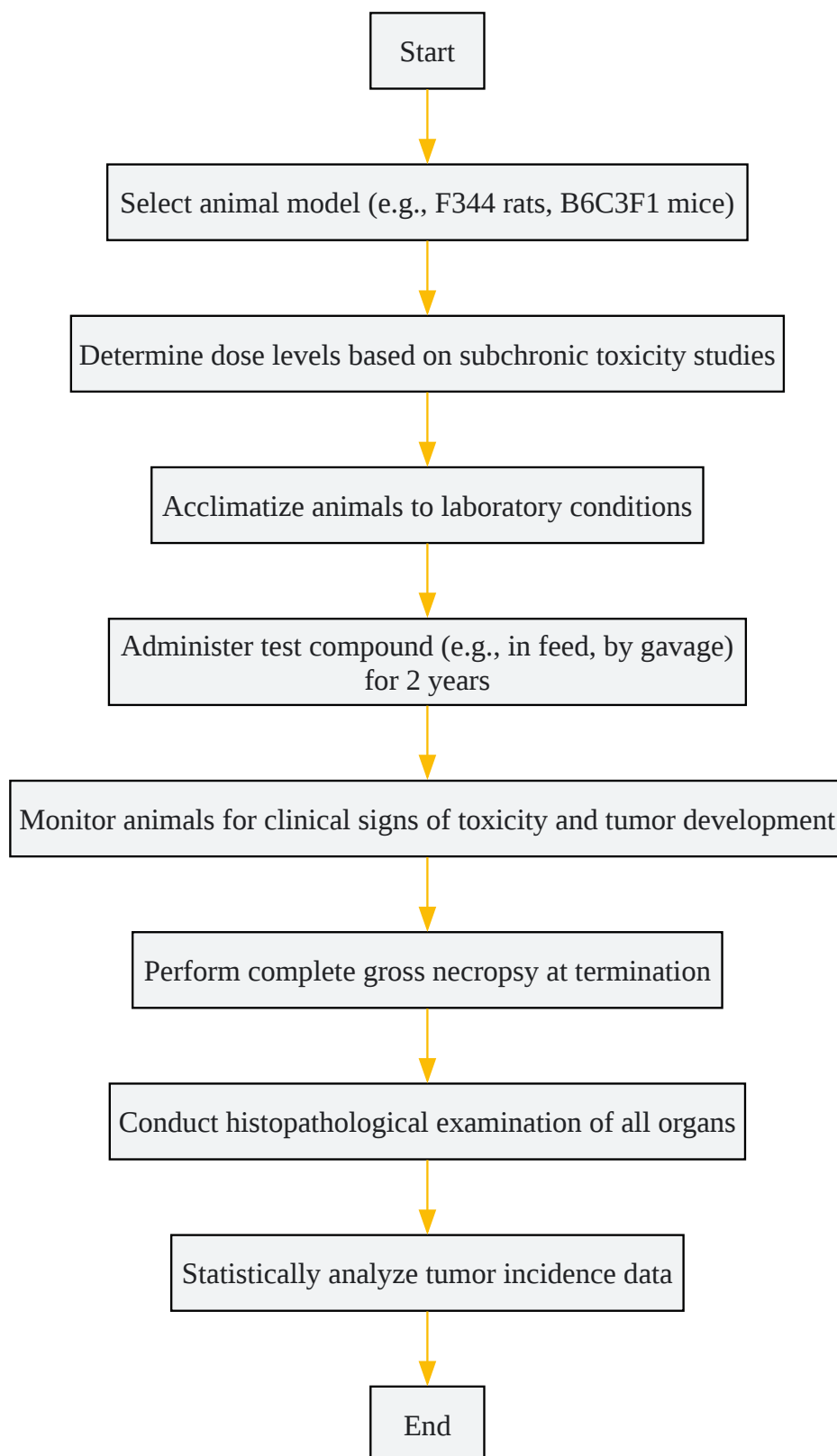
Generalized workflow for the Ames test.

Key Steps:

- **Bacterial Strains:** Histidine-dependent strains of *Salmonella typhimurium* are used.
- **Metabolic Activation:** A fraction of liver homogenate (S9) from induced rats is added to simulate mammalian metabolism.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance with and without the S9 mix.
- **Plating:** The treated bacteria are plated on a minimal medium lacking histidine.
- **Incubation:** Plates are incubated for 2-3 days to allow revertant colonies to grow.
- **Evaluation:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Rodent Carcinogenicity Bioassay (General Protocol)

The following outlines a general protocol for a two-year rodent carcinogenicity bioassay.



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Generalized workflow for a rodent carcinogenicity bioassay.

Key Components:

- **Test Animals:** Typically, both sexes of two rodent species (e.g., rats and mice) are used.
- **Dose Levels:** At least two dose levels and a concurrent control group are used. The highest dose is typically the maximum tolerated dose (MTD).
- **Duration:** The standard duration is 24 months.
- **Endpoints:** The primary endpoints are the incidence, multiplicity, and latency of tumors in various organs. A thorough histopathological examination is crucial.

Conclusion

The available evidence strongly suggests that **2,4-Diaminoazobenzene** poses a carcinogenic risk, primarily through its metabolic conversion to the known animal carcinogen, 2,4-diaminotoluene. While comprehensive toxicological data on the parent compound is not fully available in the public domain, its classification as a suspected mutagen and the clear carcinogenic activity of its primary metabolite warrant a high degree of caution. Researchers, scientists, and drug development professionals should handle **2,4-Diaminoazobenzene** with appropriate safety measures and consider its potential for genotoxicity and carcinogenicity in any application. Further research to fill the existing data gaps on the parent compound's chronic toxicity and carcinogenicity is recommended.

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References

- 1. Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]

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